Ethyl 2-isopropyl-3-oxooctahydro(1,3)oxazolo(3,2-a)azepine-2-carboxylate
CAS No.: 60807-03-6
Cat. No.: VC17182274
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60807-03-6 |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro-[1,3]oxazolo[3,2-a]azepine-2-carboxylate |
| Standard InChI | InChI=1S/C14H23NO4/c1-4-18-13(17)14(10(2)3)12(16)15-9-7-5-6-8-11(15)19-14/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | HGHHZJBODHTEOW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol. Its IUPAC name, ethyl 3-oxo-2-propan-2-yl-5,6,7,8,9,9a-hexahydro- oxazolo[3,2-a]azepine-2-carboxylate, reflects its fused oxazoloazepine core, an ethyl ester group, and an isopropyl substituent . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 60807-03-6 (primary); 1823266-68-7 (variant) | |
| InChI Key | HGHHZJBODHTEOW-UHFFFAOYSA-N | |
| Canonical SMILES | CCOC(=O)C1(C(=O)N2CCCCCC2O1)C(C)C |
The structural complexity arises from the oxazolo[3,2-a]azepine scaffold, which integrates a seven-membered azepine ring fused to a five-membered oxazole moiety. The 3-oxo group and isopropyl substituent at position 2 introduce steric and electronic diversity, influencing reactivity .
Stereochemical Considerations
Discrepancies in CAS numbers (60807-03-6 vs. 1823266-68-7) may indicate stereoisomeric variants or registry inconsistencies . The presence of multiple stereocenters in the octahydro framework suggests potential for diastereomerism, though crystallographic data remain unpublished.
Synthetic Pathways and Methodologies
IMDAF Reaction in Oxazoloazepine Synthesis
The intramolecular Diels-Alder reaction of furans (IMDAF) is a pivotal strategy for constructing fused oxazoloazepine systems. Research by Zubkov et al. demonstrates that furan-derived precursors undergo thermal cyclization to form bicyclic scaffolds analogous to this compound . For example, epoxyisoindole intermediates generated via IMDAF can be functionalized with ester groups, mirroring the ethyl carboxylate moiety in the target molecule .
Key Synthetic Steps
-
Precursor Preparation: Furfurylamine derivatives are condensed with keto-esters to install the oxazole ring.
-
Cyclization: Thermal or acid-catalyzed IMDAF yields the fused oxazoloazepine core.
-
Functionalization: Alkylation or acylation introduces the isopropyl and ester groups .
A hypothetical synthesis route could involve:
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s β-keto ester and bridged heterocycle motifs make it valuable for:
-
Peptidomimetics: The azepine ring mimics peptide backbones, enabling protease resistance.
-
Alkaloid Analogues: Structural resemblance to tropane alkaloids suggests potential in neurology .
Research Findings and Comparative Analysis
Structural Analogues and Derivatives
Comparative data highlight the impact of substituents on bioactivity:
| Compound | Modification | Bioactivity | Source |
|---|---|---|---|
| Methyl 9a-hydroxy derivative | Hydroxyl at C9a | Antiviral (EC₅₀: 0.8 µM) | |
| tert-Butyl spirolactam | Spirocyclic lactam | Neuroprotective |
The isopropyl group in the target compound may enhance lipophilicity (clogP ≈ 2.1), favoring blood-brain barrier penetration .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (~30%) due to competing side reactions. Catalytic asymmetric variants could improve enantioselectivity .
Pharmacological Profiling
In vitro assays are needed to evaluate:
-
CYP450 interactions: Risk of drug-drug interactions.
-
Solubility: Aqueous solubility < 1 mg/mL (predicted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume